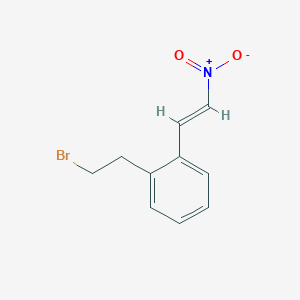

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPRCFFVLWHIBS-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CCBr)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Aromatic Systems Research

Substituted aromatic systems are foundational to many areas of chemical research, from materials science to medicinal chemistry. The electronic and steric properties of substituents on a benzene (B151609) ring dictate its reactivity and physical characteristics. The aromaticity of the benzene ring is generally robust and resistant to disruption by substituents. researchgate.net However, the nature of these substituents can fine-tune the electron density of the ring and direct the course of further chemical transformations. libretexts.orgnih.gov

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is an ortho-disubstituted benzene, a substitution pattern that introduces significant steric and electronic interactions between the adjacent groups. The molecule features two distinct functional groups:

A 2-bromoethyl group: This is an alkyl halide chain, which can act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the ethyl chain susceptible to attack by nucleophiles. chemicalbook.com This functionality is often used to introduce phenethyl moieties into larger molecules. haz-map.comnih.gov

A 2-nitrovinyl group: This group consists of a vinyl moiety conjugated with a nitro group. The strong electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to Michael addition reactions. Nitroalkenes are versatile intermediates in organic synthesis. rsc.orgwikipedia.org

The presence of both an alkylating chain (bromoethyl) and a Michael acceptor (nitrovinyl) on the same aromatic core suggests a molecule with rich and potentially complex reactivity. The ortho-positioning of these groups could lead to unique intramolecular reactions or serve as a scaffold for building polycyclic systems.

Significance As a Research Compound in Organic Synthesis

While specific research on 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is not prominent, its potential significance as a research compound can be inferred from the known chemistry of its constituent parts. Bromonitroalkenes, for example, are recognized as valuable and efficient intermediates in organic synthesis, capable of participating in a wide array of reactions to form biologically active scaffolds like heterocycles and carbocycles. rsc.org Similarly, substituted aryl-2-nitrovinyl derivatives have been synthesized and evaluated for their potential as proteasome inhibitors in cancer therapy research. nih.govresearchgate.net

The dual reactivity of this compound makes it a potentially valuable synthetic intermediate. It could serve as a precursor for:

Domino Reactions: The molecule is primed for sequential reactions where an initial reaction at one site triggers a subsequent transformation at the other. For instance, a nucleophile could first add to the nitrovinyl group, and the resulting intermediate could then undergo an intramolecular cyclization by attacking the bromoethyl chain.

Synthesis of Heterocyclic Compounds: The compound could be a key starting material for synthesizing nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Complex Molecule Synthesis: It could act as a versatile building block, allowing for the introduction of a substituted phenethyl core onto which further complexity can be built. The nitro group itself can be further transformed into other functional groups, such as amines or carbonyls, adding to its synthetic utility.

Below is a data table outlining the key properties of the constituent functional groups that inform the potential reactivity of the parent molecule.

| Functional Group | Type of Reactivity | Common Transformations | Potential Role in Synthesis |

| 2-Bromoethyl | Electrophilic Alkyl Halide | Nucleophilic Substitution (SN2), Elimination (E2) | Alkylating agent, Precursor to phenethyl derivatives |

| 2-Nitrovinyl | Michael Acceptor | Conjugate Addition, Cycloaddition, Reduction | Electrophilic building block, Precursor to amines and carbonyls |

Scope and Objectives of Academic Inquiry for 1 2 Bromoethyl 2 2 Nitrovinyl Benzene

Given its potential, 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene warrants academic investigation. The primary objectives of such an inquiry would be to fully characterize its synthesis, reactivity, and potential applications.

Key research questions would include:

Synthetic Routes: What is the most efficient method for the synthesis of this compound? A plausible route could involve the Henry reaction between 2-(2-bromoethyl)benzaldehyde (B1278586) and nitromethane. wikipedia.org Optimizing reaction conditions to achieve a high yield would be a primary goal.

Reactivity Profiling: How does the compound behave in the presence of various nucleophiles, electrophiles, and reducing agents? Investigating the chemoselectivity of its reactions—whether a reagent attacks the bromoethyl group or the nitrovinyl group preferentially—would be crucial.

Intramolecular Cyclization Potential: Under what conditions can the molecule be induced to undergo intramolecular reactions to form novel cyclic structures? This could involve base-mediated cyclization or metal-catalyzed processes.

Application as a Synthetic Precursor: Can this compound be used to efficiently synthesize target molecules with potential biological activity, such as analogs of known pharmaceuticals or novel heterocyclic scaffolds?

A systematic study of this compound would contribute to the broader understanding of substituted aromatic systems and could potentially introduce a valuable new tool for synthetic organic chemists.

The following table summarizes the key molecular properties of this compound, which are essential for its characterization.

| Property | Value |

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.10 g/mol |

| IUPAC Name | This compound |

Synthetic Routes and Precursor Formation for this compound

The synthesis of the complex organic compound this compound is a multi-step process that relies on the strategic formation of key precursors. This article delves into the synthetic methodologies for this target molecule, with a particular focus on the established pathways and the synthesis of its essential bromoethyl-substituted benzene (B151609) precursors.

Synthetic Applications and Derivatives of 1 2 Bromoethyl 2 2 Nitrovinyl Benzene

Role as a Versatile Organic Building Block in Multistep Synthesis

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is a prime example of a versatile organic building block due to the presence of distinct functional groups that can be selectively manipulated. nih.govfrontiersin.orgboronmolecular.com The bromoethyl group is susceptible to nucleophilic substitution and the formation of organometallic reagents, while the nitrovinyl group is an excellent Michael acceptor and can be reduced to an amino group. bloomtechz.comwikipedia.orgorganic-chemistry.org This orthogonality of reactivity allows for a stepwise and controlled elaboration of the molecule, making it a key component in multistep synthetic sequences. libretexts.orglumenlearning.comlibretexts.org The strategic placement of these groups on the aromatic ring also influences the regioselectivity of further aromatic substitution reactions. libretexts.orgkhanacademy.org

The utility of this compound as a building block is highlighted in the synthesis of heterocyclic compounds and other complex carbocyclic frameworks. The inherent reactivity of both the bromoethyl and nitrovinyl moieties provides a platform for intramolecular reactions, leading to the formation of cyclic structures. Furthermore, each functional group can serve as a handle for the introduction of new functionalities, thereby increasing the molecular complexity in a predictable manner.

Strategies for Functional Group Interconversions

The synthetic utility of this compound is significantly enhanced by the ability to transform its primary functional groups into other desired moieties. ub.eduvanderbilt.eduimperial.ac.ukcompoundchem.com These interconversions are crucial for tailoring the molecule's reactivity and for the introduction of new structural features.

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities. wikipedia.orgorganic-chemistry.org This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. csbsju.eduyoutube.com

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. wikipedia.orgcsbsju.edu The resulting amino group is a powerful directing group in electrophilic aromatic substitution and can participate in a wide range of reactions, including diazotization, acylation, and the formation of amides and sulfonamides.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Comments |

| H₂, Pd/C | Typically room temperature and atmospheric or slightly elevated pressure | High efficiency and clean reaction, but may also reduce other susceptible groups. |

| Fe, HCl | Often heated | A classic and cost-effective method. |

| SnCl₂, HCl | Mild conditions | Often used for selective reductions. wikipedia.org |

| Na₂S₂O₄ | Aqueous or biphasic media | A mild reducing agent. wikipedia.org |

The selective reduction of the nitro group in the presence of the bromoethyl moiety is a key consideration. stackexchange.com Milder reducing agents or carefully controlled reaction conditions may be necessary to avoid unwanted side reactions involving the bromine atom.

The bromoethyl group of this compound is a versatile handle for introducing a variety of substituents through nucleophilic displacement reactions. bloomtechz.comrutgers.edu The bromine atom is a good leaving group, allowing for reaction with a wide range of nucleophiles such as cyanides, azides, alkoxides, and amines to introduce new functional groups. bloomtechz.comchemicalbook.com

Furthermore, the bromoethyl moiety can be converted into an organometallic reagent, most notably a Grignard reagent, by reaction with magnesium metal. bloomtechz.com This transformation inverts the polarity of the carbon atom attached to the bromine, turning it from an electrophilic center into a nucleophilic one. The resulting Grignard reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. fiveable.me

Table 2: Representative Transformations of the Bromoethyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Nucleophilic Substitution | NaCN | Nitrile |

| Nucleophilic Substitution | NaN₃ | Azide (B81097) |

| Nucleophilic Substitution | NaOR' | Ether |

| Nucleophilic Substitution | R'₂NH | Tertiary Amine |

| Grignard Formation | Mg, THF | Organomagnesium Halide |

The successful formation of a Grignard reagent from this compound would require careful consideration of the reaction conditions to avoid interference from the acidic protons alpha to the nitro group and the electrophilic nature of the nitrovinyl group itself.

Synthesis of Complex Organic Molecules

The unique combination of reactive sites in this compound makes it an excellent starting material for the synthesis of complex organic molecules. chemicalbook.com Through a series of carefully orchestrated reactions, this building block can be elaborated into intricate structures with diverse functionalities.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound offers multiple avenues for achieving this. fiveable.melibretexts.orgchemrevise.orgvanderbilt.edu

The nitrovinyl group is a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, including enolates, organocuprates, and other stabilized carbanions. organic-chemistry.orgresearchgate.netwikipedia.orgsctunisie.orgencyclopedia.pub This reaction is a powerful tool for forming a carbon-carbon bond at the β-position of the nitro group, leading to the formation of γ-nitro compounds. sctunisie.org

The bromoethyl group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, after conversion to an appropriate organometallic species. rsc.orgresearchgate.netsemanticscholar.orgnih.govnih.govillinois.edu These palladium-catalyzed reactions are highly efficient for the formation of carbon-carbon bonds between sp²- and sp³-hybridized carbon atoms.

Table 3: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Functional Group Involved | Key Reagents | Bond Formed |

| Michael Addition | Nitrovinyl | Nucleophile (e.g., malonate ester, organocuprate), Base | C(β)-Nucleophile |

| Suzuki Coupling | Bromoethyl (as boronic ester) | Organohalide, Pd catalyst, Base | C-C (sp³-sp²) |

| Negishi Coupling | Bromoethyl (as organozinc) | Organohalide, Pd or Ni catalyst | C-C (sp³-sp²) |

Beyond the primary transformations of the nitro and bromoethyl groups, this compound can be used to introduce a wide array of other functional groups. The reactivity of the aromatic ring itself can be exploited for electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The nitro group is a meta-director, while the bromoethyl group is an ortho-, para-director.

Furthermore, the products resulting from the initial transformations can be further modified. For example, a nitrile group introduced via nucleophilic substitution of the bromide can be hydrolyzed to a carboxylic acid or reduced to an amine. An azide can be reduced to a primary amine or participate in click chemistry reactions. This iterative approach to functional group introduction allows for the synthesis of highly functionalized and complex target molecules.

Utility in Heterocyclic Compound Synthesis

The strategic placement of the bromoethyl and nitrovinyl functionalities on the benzene (B151609) ring makes this compound an exceptionally useful intermediate for synthesizing a range of heterocyclic compounds. The nitrovinyl group can act as a Michael acceptor or be reduced to an amino group, while the bromoethyl side chain is a potent electrophile for intramolecular alkylation reactions. This combination enables access to nitrogen and oxygen-containing heterocycles, as well as more complex annulated systems.

Access to Nitrogen-Containing Heterocycles

The compound is a versatile precursor for various nitrogen-containing heterocycles through pathways typically initiated by the reduction of the nitro group. organicreactions.orgresearchgate.net This transformation generates a transient amino intermediate that can undergo intramolecular cyclization with the bromoethyl group, leading to the formation of fused ring systems.

Key synthetic strategies include:

Reductive Cyclization: The most common approach involves the reduction of the nitro group to an amine. This can be achieved using various reagents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. organic-chemistry.org The resulting ortho-(2-bromoethyl)phenethylamine intermediate can then cyclize to form nitrogen-containing rings.

Palladium-Catalyzed Reactions: Palladium complexes are effective catalysts for the reductive cyclization of substituted nitrostyrenes, often using carbon monoxide surrogates, to yield indole (B1671886) scaffolds. researchgate.netmdpi.com

Examples of Synthesizable Nitrogen Heterocycles:

Indoles: Reductive cyclization of o-nitrostyrenes is a well-established method for indole synthesis. researchgate.netwvu.edu For this compound, this process would first reduce the nitroalkene to an aminoethyl group, which could then cyclize.

Quinazolines: The synthesis of quinazolines can be envisioned through a multi-step process beginning with the reduction of the nitro group. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.org The resulting amine could react with a one-carbon source (e.g., an aldehyde or orthoformate) to construct the quinazoline (B50416) core, with the bromoethyl group offering a handle for further functionalization. frontiersin.orgnih.gov

Cinnolines: Access to the cinnoline (B1195905) skeleton would likely involve a transformation of the nitro group into a diazonium salt, followed by an intramolecular cyclization. This pathway leverages the vinyl group as a key reactive partner in the ring-closing step.

Pyrroloisoquinolines: These tricyclic systems could be accessed via an initial reduction and cyclization to form a tetrahydroisoquinoline core, followed by a subsequent annulation involving the remaining functionalities.

Indazoles: The synthesis of indazoles from ortho-nitro precursors is a known transformation. rug.nlresearchgate.net This would involve the reduction of the nitro group and subsequent cyclization, potentially involving the vinyl moiety, to form the pyrazole (B372694) ring fused to the benzene core. orgsyn.orgorganic-chemistry.org

| Heterocycle Class | Key Synthetic Strategy | Potential Reagents | Resulting Core Structure |

|---|---|---|---|

| Indoles | Reductive Cyclization | Pd catalyst, CO (or surrogate) mdpi.com | Indole |

| Quinazolines | Reduction followed by Condensation/Cyclization | 1. Fe/AcOH; 2. Aldehydes, O₂ organic-chemistry.org | Quinazoline |

| Cinnolines | Diazotization and Intramolecular Cyclization | 1. Zn/HCl; 2. NaNO₂, HCl | Cinnoline |

| Pyrroloisoquinolines | Sequential Reductive Cyclizations | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pyrrolo[2,1-a]isoquinoline |

| Indazoles | Reductive Cyclization of Nitro Group | SnCl₂/HCl researchgate.net | Indazole |

Synthesis of Oxygen-Containing Heterocycles

The electrophilic nature of both the nitrovinyl and bromoethyl groups allows for the synthesis of oxygen-containing heterocycles through reactions with oxygen nucleophiles. aminer.cn Dihydronaphthofurans, an important class of fused oxygen heterocycles, are particularly accessible. nih.gov

The key reaction is a domino or cascade process:

Michael Addition: A suitable oxygen nucleophile, such as a substituted phenol (B47542) or naphthol, attacks the β-carbon of the nitrovinyl group.

Intramolecular O-Alkylation: The resulting phenoxide or alkoxide intermediate then undergoes an intramolecular SN2 reaction with the electrophilic bromoethyl side chain, closing the furan (B31954) ring.

This cascade reaction efficiently constructs the dihydronaphthofuran skeleton in a single step. researchgate.netrsc.org The reaction can be catalyzed by a base to facilitate the initial Michael addition. The stereochemical outcome of the reaction can often be controlled, leading to specific diastereomers of the final product. researchgate.net

| Oxygen Nucleophile | Reaction Type | Typical Conditions | Product Skeleton |

|---|---|---|---|

| 2-Naphthol | Domino Michael/O-Alkylation researchgate.net | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Dihydronaphtho[2,1-b]furan |

| Phenol | Domino Michael/O-Alkylation | Base (e.g., NaH), Solvent (e.g., THF) | Dihydrobenzofuran derivative |

| Catechol | Sequential Michael/O-Alkylation | Stepwise addition of base | Fused Dioxane-Furan system |

Annulated Systems and Polyheterocycles

The dual functionality of this compound makes it an ideal substrate for constructing complex annulated and polyheterocyclic systems. rsc.org Annulation reactions, which involve the formation of a new ring onto an existing one, can be designed to exploit both reactive sites of the molecule. chim.itresearchgate.net

For instance, a [3+2] annulation strategy can be employed where the nitrostyrene (B7858105) moiety acts as a three-atom component (C-C-N after reduction) and a suitable reagent provides the remaining two atoms. This can lead to the formation of fused pyrrolidine (B122466) rings. Furthermore, domino reactions initiated by Michael addition can lead to polycyclic structures. d-nb.infonih.gov A nucleophile can add to the nitrovinyl group, and the resulting intermediate can undergo a cascade of cyclizations if the nucleophile itself contains other reactive groups. This allows for the rapid assembly of complex molecular frameworks from simple starting materials.

Isotope Labeling Applications for Mechanistic and Biosynthetic Studies

Isotope labeling is a powerful tool for elucidating reaction mechanisms and biosynthetic pathways. nih.gov By replacing specific atoms in a molecule with their heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C), chemists can trace the fate of these atoms throughout a chemical transformation.

For this compound, isotope labeling could be used to investigate the mechanisms of the heterocyclic syntheses described above.

Deuterium (B1214612) Labeling (²H): Placing deuterium atoms on the ethyl chain (e.g., at the α or β position to the bromine) would allow for the study of the intramolecular cyclization steps. The position of the deuterium in the final product can confirm the proposed cyclization pathway and rule out alternative mechanisms involving rearrangements. For example, in the synthesis of nitrogen heterocycles, labeling could confirm whether the cyclization proceeds via direct SN2 attack or an elimination-addition sequence.

Carbon-13 Labeling (¹³C): Incorporating ¹³C into the vinyl group or the benzene ring could help track carbon skeleton rearrangements during complex annulation reactions. This would be particularly useful in understanding the formation of polyheterocyclic systems where multiple bonds are formed.

Kinetic Isotope Effect (KIE) studies, where the reaction rate of the labeled substrate is compared to the unlabeled one, can provide insight into the rate-determining step of a reaction. For instance, a significant KIE upon deuteration of the C-H bond adjacent to the nitro group could indicate that the proton abstraction or transfer at this position is involved in the rate-limiting step of a Michael addition. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Theoretical and Computational Investigations of 1 2 Bromoethyl 2 2 Nitrovinyl Benzene Chemistry

Elucidation of Reaction Mechanisms and Pathways

A thorough understanding of the chemical behavior of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene would necessitate a detailed examination of its reaction mechanisms. Computational chemistry provides powerful tools for this purpose, including the mapping of potential energy surfaces and the analysis of transition states.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a fundamental computational technique used to visualize the energy of a molecule as its geometry changes during a reaction. This "map" helps identify the most likely pathways a reaction will follow, pinpointing stable intermediates and high-energy transition states. For this compound, PES mapping could elucidate intramolecular cyclization pathways, substitution reactions at the bromoethyl group, or addition reactions at the nitrovinyl moiety. However, no specific PES studies for this compound have been published.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, representing the critical geometry that molecules must adopt to transform from reactants to products. Analyzing its structure and energy is crucial for understanding reaction barriers and rates. For this compound, transition state analysis would be essential to understand the feasibility of various reaction pathways, such as the formation of heterocyclic compounds. Currently, there is no available research detailing the transition states for reactions involving this specific molecule.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into the speed and energy changes of chemical reactions. Computational methods can predict these properties, offering valuable information that complements experimental work.

Reaction Rate Constant Calculations

The reaction rate constant (k) is a measure of the speed of a chemical reaction. Theoretical calculations, often derived from transition state theory, can estimate these constants. Such calculations for this compound would allow for the prediction of how quickly it might undergo specific transformations under various conditions. This data is not present in the current body of scientific literature.

Activation Energy Determination

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It is a key parameter derived from the PES, corresponding to the energy difference between the reactants and the transition state. Determining the activation energies for potential reactions of this compound would be critical for predicting its stability and reactivity. No computational studies determining these values have been found.

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of a benzene (B151609) derivative are heavily influenced by its substituents. The bromoethyl and nitrovinyl groups on this compound are expected to significantly direct the outcome of reactions such as electrophilic aromatic substitution.

The nitro group is a strong deactivating group and a meta-director, meaning it withdraws electron density from the benzene ring and directs incoming electrophiles to the meta position. Conversely, alkyl groups like the bromoethyl group are typically weak activating groups and ortho-, para-directors. The interplay between these two groups would create a complex pattern of reactivity and regioselectivity. A detailed computational analysis could quantify these effects by modeling the stability of reaction intermediates for substitution at different positions on the aromatic ring. However, specific computational studies analyzing these substituent effects for this compound are not available.

Application of Advanced Computational Methods

Modern computational chemistry offers powerful, non-invasive tools to predict and understand the behavior of molecules. For a complex organic molecule like this compound, with its combination of an aromatic ring, a reactive nitrovinyl group, and a flexible bromoethyl chain, these methods are invaluable for exploring its electronic structure, dynamic behavior, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for molecules of this size. It is used to determine the ground-state electronic structure, providing fundamental information about molecular geometry, stability, and reactivity.

DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. Using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311++G(d,p)), one can predict key structural parameters. semanticscholar.orgnih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and the dihedral angles that define the spatial arrangement of the nitrovinyl and bromoethyl substituents relative to the benzene ring.

Beyond geometry, DFT elucidates electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For instance, in related nitro-aromatic compounds, the LUMO is often localized over the nitro group and the conjugated system, indicating a susceptibility to nucleophilic addition. semanticscholar.org

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and highlights electron-rich (negative potential) and electron-poor (positive potential) regions, offering clues to intermolecular interactions. Vibrational frequency calculations can also be performed to predict the infrared (IR) spectrum, which helps confirm the structure and ensures the optimized geometry corresponds to a true energy minimum.

Illustrative DFT-Calculated Data for a Substituted Nitrovinylbenzene System

The following data is representative of what a DFT calculation (e.g., at the B3LYP/6-31G* level) would yield for a molecule with similar functional groups.*

Table 1: Selected Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (vinyl) | 1.34 Å |

| C-N (nitro) | 1.48 Å | |

| C-Br | 1.95 Å | |

| Bond Angle | C-C-N (vinyl-nitro) | 121.5° |

| C-C-Br | 110.2° |

Table 2: Calculated Electronic Properties

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -2.40 | eV |

| HOMO-LUMO Gap | 4.45 | eV |

Ab initio molecular dynamics (AIMD) extends the principles of quantum chemistry to the study of molecular motion over time. nih.gov Unlike classical molecular dynamics which relies on predefined force fields, AIMD calculates the forces acting on the atoms directly from electronic structure theory (like DFT) at each step of the simulation. chemrxiv.org This allows for the modeling of chemical reactions, including bond formation and breakage, without prior assumptions about the reaction pathway. nih.gov

For this compound, AIMD simulations would be particularly insightful for exploring its conformational dynamics and potential intramolecular reactivity. The flexible bromoethyl side chain can adopt numerous conformations, and an AIMD simulation at a given temperature (e.g., 300 K) would reveal the most populated conformers and the energy barriers for rotation around the C-C bonds. chemrxiv.org

More importantly, AIMD could be used to investigate potential reaction pathways, such as an intramolecular cyclization where the nitrovinyl group interacts with the bromoethyl chain or the benzene ring. By simulating the system's evolution over several picoseconds, one could observe spontaneous reactive events or apply constraints to calculate the free energy profile along a proposed reaction coordinate. mit.edu This would identify transition states and determine the activation energy, providing a quantitative measure of the reaction's feasibility.

Table 3: Typical Parameters for an AIMD Simulation

This table outlines a representative set of parameters for an AIMD study on an organic molecule.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Electronic Structure Method | DFT (e.g., PBE functional) | To calculate interatomic forces at each step. |

| Simulation Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Time Step | 0.5 - 1.0 fs | The interval between calculations of forces and positions. |

| Total Simulation Time | 5 - 20 ps | The total duration of the dynamic trajectory. |

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which is crucial for the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and predicting ¹H and ¹³C chemical shifts can aid in the assignment of complex spectra.

The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP. unifr.chgaussian.com The process involves first optimizing the molecule's geometry at a reliable level of theory. Following this, a GIAO calculation is performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. github.io

These absolute shielding values (σ) are not directly comparable to experimental chemical shifts (δ). To obtain the predicted chemical shifts, the calculated shielding for each nucleus is referenced against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is then calculated using the formula: δ = σ(TMS) - σ(nucleus). github.io For improved accuracy, empirical linear scaling may be applied to the results, correcting for systematic errors in the computational method. unifr.chnih.gov

This predictive power is invaluable for distinguishing between isomers or confirming the expected structure of a complex molecule like this compound, where the aromatic, vinyl, and aliphatic protons and carbons would have distinct and predictable chemical shifts.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The data below is a hypothetical but realistic prediction based on the GIAO-DFT method (B3LYP/6-311+G(2d,p)) and typical values for the constituent functional groups. The atomic numbering is provided for clarity.

(A representative image would be placed here with atoms numbered for the table below)

| Atom | Atom Type | Calculated Shielding (σ) [ppm] | Reference Shielding (σ_TMS) [ppm] | Predicted Shift (δ) [ppm] |

| ¹H NMR | 31.9 | |||

| H on C1' | Aromatic | 24.1 | 31.9 | 7.8 |

| H on C2' | Aromatic | 24.4 | 31.9 | 7.5 |

| H on C3' | Aromatic | 24.3 | 31.9 | 7.6 |

| H on C4' | Aromatic | 24.0 | 31.9 | 7.9 |

| Hα (vinyl) | Vinylic | 23.8 | 31.9 | 8.1 |

| Hβ (vinyl) | Vinylic | 24.7 | 31.9 | 7.2 |

| H on Cα' | Aliphatic | 28.4 | 31.9 | 3.5 |

| H on Cβ' | Aliphatic | 28.2 | 31.9 | 3.7 |

| ¹³C NMR | 184.1 | |||

| C1 (ring) | Aromatic | 59.1 | 184.1 | 125.0 |

| C2 (ring) | Aromatic | 50.1 | 184.1 | 134.0 |

| C3 (ring) | Aromatic | 55.3 | 184.1 | 128.8 |

| C4 (ring) | Aromatic | 53.9 | 184.1 | 130.2 |

| C5 (ring) | Aromatic | 52.1 | 184.1 | 132.0 |

| C6 (ring) | Aromatic | 56.6 | 184.1 | 127.5 |

| Cα (vinyl) | Vinylic | 45.1 | 184.1 | 139.0 |

| Cβ (vinyl) | Vinylic | 48.6 | 184.1 | 135.5 |

| Cα' (ethyl) | Aliphatic | 151.1 | 184.1 | 33.0 |

| Cβ' (ethyl) | Aliphatic | 154.6 | 184.1 | 29.5 |

Advanced Analytical Methodologies for Mechanistic Elucidation and Characterization of Derivatives

Spectroscopic Techniques for Structural Analysis

Spectroscopy is fundamental to the structural analysis of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, offering non-destructive ways to probe its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the bromoethyl group, the nitrovinyl group, and the aromatic ring. The bromoethyl group would likely appear as two triplets, while the vinylic protons of the nitrovinyl group would present as two doublets with a characteristic coupling constant for a trans configuration. The four protons on the disubstituted benzene (B151609) ring would produce a complex multiplet pattern.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals corresponding to the two carbons of the bromoethyl side chain, the two vinylic carbons, and the six carbons of the aromatic ring (four CH groups and two quaternary carbons). The chemical shifts are influenced by the electron-withdrawing effects of the bromo and nitro groups.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of the ¹H and ¹³C signals. huji.ac.illibretexts.org A COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity within the bromoethyl group and the coupling between the aromatic protons. libretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Br | ~3.7 (triplet) | ~32 |

| Ar-CH₂- | ~3.2 (triplet) | ~38 |

| Ar-H | ~7.3 - 7.8 (multiplet) | ~125 - 135 |

| Ar-C (quaternary) | - | ~130 - 140 |

| =CH-Ar | ~8.3 (doublet) | ~140 |

| =CH-NO₂ | ~7.6 (doublet) | ~137 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. edinst.comnih.gov These two methods are complementary.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound would produce strong, characteristic absorption bands. The nitro group (NO₂) is expected to show two intense stretching bands: an asymmetric stretch and a symmetric stretch. Other significant peaks would include C-H stretches from the aromatic ring and the alkene, C=C stretching from the vinyl group and the aromatic ring, and a C-Br stretching vibration at lower frequencies.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com Therefore, it would be effective for observing the symmetric stretch of the nitro group and the C=C double bond of the nitrovinyl moiety.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Alkene C-H | Stretching | 3080 - 3020 | Medium |

| Alkyl C-H | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600, 1475 | Medium |

| Alkene C=C | Stretching | 1640 - 1610 | Variable |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | Strong |

| C-Br | Stretching | 650 - 550 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. spectroscopyonline.com It is particularly useful for analyzing compounds containing conjugated systems and chromophores. The 2-nitrovinylbenzene portion of the molecule constitutes a significant chromophore, which absorbs light in the UV-Vis range.

The absorbance is directly proportional to the concentration of the compound, as described by the Beer-Lambert law. thermofisher.com This property makes UV-Vis spectroscopy an excellent tool for quantitative analysis and for monitoring reaction kinetics. spectroscopyonline.comthermofisher.com By tracking the change in absorbance at the wavelength of maximum absorption (λmax) over time, one can follow the formation or consumption of this compound. This is especially valuable for identifying and characterizing transient reaction intermediates that possess a distinct chromophore. nih.gov

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques are essential for separating the target compound from reactants, solvents, and byproducts. When coupled with mass spectrometry, they provide a powerful method for both separation and identification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed.

Purity Assessment : In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a gradient mixture of water and acetonitrile or methanol). The compound is injected into the column, and its retention time is recorded. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Reaction Monitoring : HPLC is also invaluable for monitoring the progress of a chemical reaction. Small aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC. This allows for the quantification of the disappearance of starting materials and the appearance of the desired product, providing crucial data for kinetic studies and reaction optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Reaction Monitoring and Product Identification : In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., one with a 5% phenyl methylpolysiloxane stationary phase). rsc.org The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each component.

The identity of this compound can be confirmed by its specific retention time and its characteristic mass spectrum. The presence of a bromine atom results in a distinctive isotopic pattern for the molecular ion (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern provides further structural confirmation.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 257/259 | [C₁₀H₁₀BrNO₂]⁺ | Molecular ion (M⁺) peak, showing Br isotopic pattern |

| 178 | [M - Br]⁺ | Loss of a bromine radical |

| 211/213 | [M - NO₂]⁺ | Loss of a nitro group |

| 152/154 | [M - C₂H₄Br]⁺ | Loss of the bromoethyl radical |

| 103 | [C₈H₇]⁺ | Vinylbenzene fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound and its derivatives, LC-MS is instrumental in monitoring reaction progress, identifying intermediates, and characterizing the final products.

The liquid chromatography component separates the analytes based on their physicochemical properties, such as polarity and size, as they interact with a stationary phase while being carried by a mobile phase. The retention time (RT), the time it takes for a specific analyte to pass through the column, is a characteristic parameter used for its identification under specific chromatographic conditions.

Following separation by LC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields structural details.

For aromatic nitro compounds, electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns. The fragmentation of nitro-β,β-dihalostyrenes, which are structurally related to the title compound, is highly dependent on the specific halogens and the position of the nitro group. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and other small molecules. In the case of organobromine compounds, the mass spectrum is often characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This distinctive isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.

A hypothetical LC-MS analysis of a reaction mixture containing this compound and a derivative could yield the data presented in the interactive table below.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 5.8 | 256/258 | 177, 149, 103 |

| Derivative A | 6.5 | 298/300 | 219, 191, 145 |

| Intermediate B | 4.2 | 274/276 | 195, 167, 119 |

Table 1. Hypothetical LC-MS Data. This interactive table illustrates potential data from an LC-MS analysis, including retention times and mass-to-charge ratios for the parent compound and related species.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then compared to the theoretical composition calculated from the compound's molecular formula. This comparison is crucial for confirming the stoichiometry of a newly synthesized compound and assessing its purity.

For organic compounds, elemental analysis typically focuses on carbon (C), hydrogen (H), and nitrogen (N). The analysis of halogens, such as bromine, often requires specific methods, such as the Carius method or combustion in an oxygen flask followed by titration. Modern automated elemental analyzers utilize combustion to convert the sample into simple gases (CO₂, H₂O, N₂), which are then separated and quantified.

The molecular formula for this compound is C₁₀H₁₀BrNO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 46.90 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.95 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.20 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.47 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.49 |

| Total | 256.11 | 100.00 |

Table 2. Theoretical Elemental Composition of this compound. This interactive table details the calculated elemental percentages for the specified compound.

Future Research Directions and Unexplored Avenues

Novel Reaction Development for 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene

The development of novel reactions centered around this compound could lead to the efficient synthesis of complex molecular architectures. A significant area for exploration is the design of domino reactions that sequentially engage the different functional groups within the molecule.

One promising avenue is the investigation of intramolecular domino reactions. For instance, a process could be initiated by a Michael addition to the nitrovinyl group, followed by an intramolecular alkylation via the bromoethyl moiety. This could provide access to various substituted tetrahydroquinoline or other heterocyclic frameworks, depending on the nature of the nucleophile. The development of stereoselective versions of such domino reactions, using chiral catalysts, would be of particular importance for the synthesis of enantiomerically pure compounds. grantome.commdpi.com

Furthermore, the exploration of transition-metal-catalyzed domino reactions represents a fertile ground for discovery. nih.gov For example, a palladium-catalyzed process could potentially involve an initial Heck reaction at the vinyl group, followed by an intramolecular C-H activation or cross-coupling involving the bromoethyl group. Such sequences would enable the rapid construction of polycyclic systems. The potential for domino reactions involving the nitro group as a participant or an activating group is also an area ripe for investigation. nih.govresearchgate.net

| Proposed Domino Reaction | Key Transformation | Potential Product Class |

| Nucleophile-initiated Intramolecular Cyclization | Michael Addition / Intramolecular Alkylation | Tetrahydroquinolines |

| Palladium-Catalyzed Cascade | Heck Reaction / C-H Activation | Polycyclic Aromatic Hydrocarbons |

| Organocatalyzed Asymmetric Cascade | Asymmetric Michael Addition / Cyclization | Chiral Nitrogen-containing Heterocycles |

Exploration of Untapped Synthetic Transformations

Beyond domino reactions, there are numerous untapped synthetic transformations that could be explored with this compound as the substrate. The nitrovinyl group is a versatile functional handle that can participate in a wide array of reactions beyond simple Michael additions.

A significant area of interest is the exploration of various cycloaddition reactions. novapublishers.comgrowingscience.com The electron-deficient nature of the nitrovinyl moiety makes it an excellent dienophile in Diels-Alder reactions or a partner in [3+2] cycloadditions with various dipoles. chim.itrsc.org The resulting cycloadducts, bearing the bromoethylphenyl substituent, could serve as precursors to complex, functionally rich molecules. The diastereoselectivity and regioselectivity of these cycloadditions could be tuned by the choice of catalyst and reaction conditions.

Another unexplored avenue is the transformation of the nitro group itself. While often used as an activating group for the vinyl system, the nitro group can be reduced to an amine, hydrolyzed to a carbonyl, or participate in other transformations. A selective reduction of the nitro group in the presence of the bromoethyl functionality, or vice-versa, would open up new synthetic pathways. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, could provide an alternative route to nitrogen-containing heterocycles.

The bromoethyl group also offers opportunities for transformations beyond simple nucleophilic substitution. For example, it could be a precursor for the generation of a vinyl group via elimination, setting the stage for subsequent metathesis reactions. Alternatively, it could participate in radical-mediated cyclization reactions.

| Transformation Type | Reactive Site | Potential Outcome |

| [4+2] Cycloaddition | Nitrovinyl group | Substituted cyclohexenes |

| [3+2] Cycloaddition | Nitrovinyl group | Five-membered heterocycles |

| Selective Nitro Group Reduction | Nitrovinyl group | Substituted anilines or oximes |

| Elimination of HBr | Bromoethyl group | ortho-Divinylbenzene derivative |

Advanced Computational Modeling for Complex Reactivity and Selectivity

The complex interplay of the functional groups in this compound makes it an ideal candidate for advanced computational modeling studies. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions and to predict their feasibility and selectivity. bohrium.comsemanticscholar.orgmdpi.comnih.gov

Computational studies could be used to model the transition states of potential intramolecular reactions, providing insights into the energetic barriers and the factors that control stereoselectivity. nih.govcam.ac.uknih.govmit.edu For instance, DFT calculations could help in the rational design of chiral catalysts for asymmetric transformations by modeling the catalyst-substrate interactions. This predictive power can significantly accelerate the discovery of new and efficient synthetic methods. mit.edu

Furthermore, chemoinformatics and machine learning approaches could be applied to predict the reactivity of this compound with a large library of reactants. nih.govchemrxiv.orgchemrxiv.org By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the outcomes of reactions under various conditions, thereby guiding experimental efforts. These computational tools can help in identifying promising reaction pathways that might not be immediately obvious from a purely experimental approach.

| Computational Method | Area of Application | Expected Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, and stereochemical outcomes. researchgate.net |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations of reactants, intermediates, and transition states. |

| Chemoinformatics | Reactivity Prediction | High-throughput screening of potential reaction partners and conditions. |

| Machine Learning | Predictive Modeling | Development of models to predict reaction yields and selectivity. |

Interdisciplinary Research Potential in Synthetic Organic Chemistry

The synthetic versatility of this compound opens up possibilities for interdisciplinary research, particularly at the interface of synthetic organic chemistry and materials science. The ability to generate complex, functionalized molecules from this starting material could lead to the development of novel organic materials with interesting electronic or photophysical properties.

For example, the polycyclic aromatic compounds that could be synthesized via domino reactions might exhibit properties relevant to organic electronics. By incorporating heteroatoms or tuning the electronic nature of the aromatic system, it may be possible to create new organic semiconductors or light-emitting materials. The combination of synthetic chemistry with computational materials design could accelerate the discovery of such functional materials. strath.ac.uk

Furthermore, the development of efficient and selective synthetic methods for derivatives of this compound could have applications in medicinal chemistry. The resulting heterocyclic or polycyclic scaffolds could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. This would involve a cross-disciplinary collaboration between synthetic chemists, computational chemists, and biologists. nih.govrsc.org

| Interdisciplinary Field | Potential Application | Research Focus |

| Materials Science | Organic Electronics | Synthesis of novel conjugated systems for use as organic semiconductors or emitters. |

| Medicinal Chemistry | Drug Discovery | Generation of diverse molecular scaffolds for biological screening. |

| Catalysis | Green Chemistry | Development of highly efficient and selective catalytic processes for sustainable synthesis. |

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene?

- Methodological Answer : Synthesis typically involves two key steps:

Bromoethylation : Reacting phenethyl alcohol with HBr under reflux (110°C) to form (2-bromoethyl)benzene. This method yields >90% purity after distillation .

Nitrovinyl Introduction : Condensation of (2-bromoethyl)benzene with nitroethylene derivatives (e.g., via Henry reaction or using KMnO₄ as an oxidizer) to install the nitrovinyl group. Reaction conditions (solvent, temperature) critically influence regioselectivity .

Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-oxidation byproducts.

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- Basic Characterization :

- Physical Properties : Boiling point (~220–221°C), density (1.355 g/cm³), and refractive index (1.556) are critical for purification .

- Spectroscopy : Use H/C NMR to confirm bromoethyl and nitrovinyl groups (e.g., H NMR: δ 3.7–4.2 ppm for CH₂Br; δ 7.5–8.2 ppm for nitrovinyl protons) .

- Advanced Techniques :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., nitrovinyl geometry) and validates bond lengths/angles .

Q. What safety precautions are required during synthesis and handling?

- Methodological Answer :

- Toxicity : Wear PPE (gloves, goggles) due to lachrymatory effects of bromoethyl groups and potential carcinogenicity of nitrovinyl derivatives .

- Storage : Store in dark, airtight containers at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do reaction conditions affect nitrovinyl regioselectivity and yield?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nitrovinyl formation via stabilization of transition states .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the benzene ring. For example, FeCl₃ increases yield by 15% in nitration steps .

- Contradictions : Some studies report competing side reactions (e.g., dimerization) in non-polar solvents; optimize via DOE (Design of Experiments) .

Q. What computational methods predict reactivity of bromoethyl and nitrovinyl groups?

- Methodological Answer :

- DFT Calculations : Model transition states for bromoethyl substitution (e.g., SN2 vs. radical mechanisms) and nitrovinyl conjugation effects .

- MD Simulations : Assess thermal stability by simulating decomposition pathways (e.g., C-Br bond cleavage at >200°C) .

- Validation : Cross-reference computational data with experimental DSC (decomposition onset: 185°C) .

Q. How can conflicting synthetic yields in literature be resolved?

- Methodological Answer :

- Root-Cause Analysis :

- Reproducibility : Standardize protocols (e.g., ICH guidelines) for solvent drying and catalyst loading .

Q. What are the applications in medicinal chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : The nitrovinyl group enables synthesis of tricyclic antidepressants (e.g., imipramine analogs) via Buchwald-Hartwig amination .

- Biological Activity Screening : Test against kinase targets (e.g., EGFR) using SPR (Surface Plasmon Resonance) to quantify binding affinity (reported IC₅₀: 2.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.